molecular formula C7H4BrClF3NO B1462359 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline CAS No. 1807072-96-3

3-Bromo-2-chloro-6-(trifluoromethoxy)aniline

Cat. No.: B1462359
CAS No.: 1807072-96-3
M. Wt: 290.46 g/mol
InChI Key: OWDSZHXKDQAOMA-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-(trifluoromethoxy)aniline: is an aromatic amine compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline typically involves the halogenation of aniline derivativesThe reaction conditions often involve the use of halogenating agents such as bromine and chlorine gas, and the trifluoromethoxy group can be introduced using trifluoromethoxy reagents under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline is used as a building block in organic synthesis, particularly in the development of complex aromatic compounds and heterocycles. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of drugs targeting various diseases. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its reactivity and stability make it suitable for various applications in material science and chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways involved in disease processes .

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethoxy)aniline
  • 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline
  • 3-Bromo-2-(trifluoromethoxy)aniline

Comparison: 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various synthetic applications. The presence of both bromine and chlorine atoms allows for selective functionalization, which is advantageous in multi-step synthesis processes .

Properties

IUPAC Name

3-bromo-2-chloro-6-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(6(13)5(3)9)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDSZHXKDQAOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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